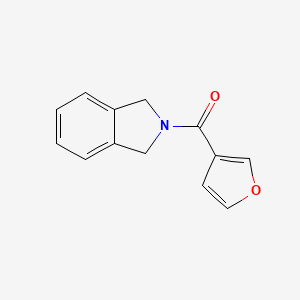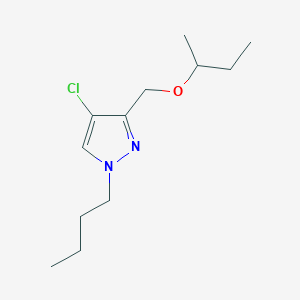![molecular formula C18H16O5 B2531771 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 73270-78-7](/img/structure/B2531771.png)
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with a dihydro-2-benzofuran-1-one moiety, and it is substituted with a 2,5-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation followed by cyclization reactions. The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate ketone to form a chalcone intermediate. This intermediate then undergoes cyclization to form the benzofuran ring system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mécanisme D'action
The mechanism of action of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: Shares the 2,5-dimethoxyphenyl group but differs in the core structure.
3-(3,5-Dimethoxyphenyl)-4-(2-methylphenyl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Contains a similar aromatic substitution pattern but has a different heterocyclic core
Uniqueness
3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one is unique due to its specific benzofuran structure combined with the 2,5-dimethoxyphenyl substitution. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-11-7-8-16(22-2)14(9-11)15(19)10-17-12-5-3-4-6-13(12)18(20)23-17/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXYDRDVCOYKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2531691.png)

![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![2-Chloro-n-(4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl)acetamide](/img/structure/B2531698.png)

![1-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2531700.png)
![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)


